5-Bromopyrimidine

Catalog No.
S596697
CAS No.
4595-59-9
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromopyrimidine

CAS Number

4595-59-9

Product Name

5-Bromopyrimidine

IUPAC Name

5-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H

InChI Key

GYCPLYCTMDTEPU-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)Br

Synonyms

5-bromopyrimidine, 5-BrPy compound

Canonical SMILES

C1=C(C=NC=N1)Br

Synthesis of Organic Molecules

5-Bromopyrimidine serves as a valuable starting material for the synthesis of various organic molecules with diverse applications. One prominent example is its use in the creation of N-heteroaryl substituted 9-arylcarbazolyl derivatives []. These compounds exhibit potential in the development of organic light-emitting diodes (OLEDs), which are efficient light sources used in displays and lighting applications [].

The synthesis is achieved through a palladium-catalyzed aerobic and ligand-free Suzuki reaction []. This technique offers advantages like being environmentally friendly and cost-effective due to the absence of additional ligands, which are often expensive catalysts.

Another instance of 5-Bromopyrimidine's application involves its role in the synthesis of 5-(phenylethynyl)pyrimidine []. This specific compound is prepared using microwave-assisted organic synthesis (MAOS) Sonogashira protocol []. This method utilizes microwave radiation to accelerate the reaction, resulting in faster synthesis times and potentially improved yields.

Additional Research Applications

Beyond the specific examples mentioned above, 5-Bromopyrimidine might find use in other research areas due to its unique chemical properties. These include:

  • Chemical modification of biomolecules: The reactive bromine group allows for selective modifications of biomolecules like proteins and nucleic acids, potentially aiding in the study of their functions and interactions.
  • Development of novel materials: The aromatic ring structure and the presence of the bromine atom could contribute to the design of novel materials with specific properties, such as improved conductivity or unique optical characteristics.

5-Bromopyrimidine is a heterocyclic organic compound characterized by a bromine atom attached to the fifth position of the pyrimidine ring. Its molecular formula is C4H3BrN2, and it has a molecular weight of 158.98 g/mol. This compound appears as a yellow to beige-brown crystalline solid, with a melting point ranging from 67 to 73 °C and a boiling point of 168 °C. It is soluble in organic solvents like chloroform, benzene, and toluene but insoluble in water .

, particularly nucleophilic substitutions. Notably, it undergoes rapid nucleophilic displacement reactions under microwave irradiation, which enhances reaction rates and yields . Additionally, it can be used in electrophilic alkylation reactions, often facilitated by Brønsted acids, leading to the formation of various derivatives .

The biological activity of 5-Bromopyrimidine has been explored in several contexts. It serves as an intermediate in the synthesis of compounds with potential medicinal properties, including those targeting specific biological pathways. Its derivatives have shown promise in the development of pharmaceuticals, particularly in oncology and antimicrobial research .

5-Bromopyrimidine can be synthesized through several methods:

  • From Dibromodifuranone: Reacting dibromodifuranone with formamide in the presence of a boron oxide catalyst at elevated temperatures (180-185 °C) yields 5-bromopyrimidine .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance nucleophilic displacement reactions, allowing for more efficient synthesis of derivatives .
  • Electrophilic Alkylation: This method involves reacting 5-bromopyrimidine with arenes under acidic conditions to form alkylated products .

5-Bromopyrimidine is utilized primarily in organic synthesis as a building block for various chemical entities. Key applications include:

  • Synthesis of N-Heteroaryl Compounds: It is instrumental in synthesizing N-heteroaryl substituted derivatives through palladium-catalyzed reactions .
  • Development of Plant Growth Regulators: It serves as an intermediate for compounds like flurprimidol, which are used as plant growth regulators .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and infection control .

Studies on the interactions of 5-bromopyrimidine focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable complexes with nucleophiles under microwave conditions has been highlighted, indicating its versatility in synthetic chemistry. Additionally, its electrophilic nature allows it to participate in Friedel-Crafts-like reactions when protonated under strong acid conditions .

Several compounds share structural similarities with 5-bromopyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
4-BromopyrimidinePyrimidineBromine at the fourth position; different reactivity.
2-AminopyrimidinePyrimidineContains an amino group; used in drug synthesis.
5-ChloropyrimidinePyrimidineChlorine instead of bromine; similar applications.
6-BromopyrimidinePyrimidineBromine at the sixth position; altered biological activity.

5-Bromopyrimidine stands out due to its specific reactivity patterns and applications in synthesizing biologically active compounds that are not as prevalent among its analogs.

The pyrimidine scaffold represents one of the most fundamental heterocyclic systems in organic and biological chemistry. Pyrimidine (C₄H₄N₂) is an aromatic, heterocyclic compound similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the six-membered ring. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, while the parent compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The pyrimidine ring system has exceptional biological significance, forming the structural basis for cytosine, thymine, and uracil – the nucleobases essential for DNA and RNA synthesis. Beyond nucleic acids, pyrimidine structures appear in thiamine (vitamin B1), barbiturates, and various pharmaceutical compounds. These wide-ranging applications catalyzed intensive research into pyrimidine synthesis and functionalization throughout the 20th century, establishing methodologies that would later enable the development of halogenated derivatives like 5-Bromopyrimidine.

Historical Development of Halogenated Pyrimidines

The exploration of halogenated pyrimidines represents a significant chapter in heterocyclic chemistry, with research dating back to the mid-20th century. A pivotal moment occurred in 1954 when Zamenhof and Griboff published their groundbreaking research on the incorporation of halogenated pyrimidines into the deoxyribonucleic acids of bacteria and bacteriophages. This work demonstrated that halogenated pyrimidines could substitute for natural nucleobases in biological systems, opening new avenues for understanding DNA replication and potential therapeutic applications.

Halogenated pyrimidines quickly gained attention as potential radiosensitizers. By the 1980s, researchers recognized that these compounds represented "a unique class of non-hypoxic cell radiosensitizers" with promising clinical applications. The ability of halogenated pyrimidines to incorporate into cellular DNA and enhance radiation sensitivity positioned them as valuable tools in cancer treatment research. Within this broader class, bromine-substituted pyrimidines emerged as particularly useful due to the distinct chemical and physical properties conferred by the bromine atom.

Research Significance of 5-Bromopyrimidine in Chemical Science

5-Bromopyrimidine has established itself as a compound of considerable research interest, particularly in spectroscopic and photochemical studies. Investigations into the photofragmentation of halogenated pyrimidine molecules in the VUV range have provided valuable insights into the photoinduced ion chemistry of these compounds. These studies were motivated by earlier research on inner shell site-selective fragmentation of pyrimidine, which demonstrated that fragmentation is governed by specific ionic states with valence orbital holes that correlate to accessible dissociation limits.

The strategic positioning of the bromine atom at the 5-position creates unique electronic and structural characteristics that distinguish 5-Bromopyrimidine from its isomers and other halogenated derivatives. Near edge X-ray absorption fine structure (NEXAFS) spectroscopy studies have revealed how functionalization of the pyrimidine ring with different halogen atoms, or the same halogen at different positions, affects the electronic and geometric structures of the molecule. These investigations have demonstrated that 5-Bromopyrimidine exhibits distinct spectroscopic properties compared to 2-Br-pyrimidine, attributed to the different electronic environments of the bromine atom in these isomers.

Position of 5-Bromopyrimidine in Heterocyclic Chemistry

5-Bromopyrimidine occupies a strategically important position within heterocyclic chemistry as both a versatile building block and a model compound for understanding halogen effects on aromatic systems. As a functionalized pyrimidine, it combines the inherent reactivity of the pyrimidine scaffold with the specific chemical behavior introduced by the bromine substituent at the 5-position.

In the broader context of heterocyclic chemistry, 5-Bromopyrimidine serves as an invaluable intermediate for synthesizing more complex pyrimidine derivatives through various coupling reactions. The reactive C-Br bond enables transformations via palladium-catalyzed cross-coupling reactions including Suzuki, Stille, and Sonogashira protocols, making it an important precursor in pharmaceutical development and materials science.

Furthermore, 5-Bromopyrimidine functions as a model compound for understanding how halogen substitution affects the electronic properties, reactivity patterns, and biological interactions of heterocyclic systems. The insights gained from studying this compound have contributed significantly to the rational design of pyrimidine-based bioactive molecules and materials with tailored properties.

XLogP3

0.7

LogP

0.72 (LogP)

Melting Point

72.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (58.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-59-9

Wikipedia

5-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 5-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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